![molecular formula C13H15NO5 B1366048 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid CAS No. 29936-96-7](/img/structure/B1366048.png)
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Overview
Description
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid, also known as MOBA, is a synthetic compound. It has a molecular weight of 265.27 g/mol . The IUPAC name for this compound is 4-[2-(4-morpholinyl)-2-oxoethoxy]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-3-1-10(2-4-11)13(16)17/h1-4H,5-9H2,(H,16,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
I have conducted a search to gather information on the scientific research applications of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid. Below are some potential applications based on the information available:
Cancer Research
This compound has been mentioned in the context of in vitro cytotoxicity evaluation against a human lung cancer cell line, suggesting its potential use in cancer research for drug development or therapeutic studies .
Chemical Synthesis
Morpholine derivatives are known to be used as catalysts and ligands in various chemical synthesis processes, including asymmetric addition, cyclization, aldolization, and cross-coupling reactions .
Pharmacological Activities
Morpholine derivatives have been studied for their pharmacological profiles, including their roles as inhibitors in biochemical pathways related to inflammation and fever .
Industrial Applications
Morpholine and its derivatives have several industrial applications such as corrosion inhibitors , optical bleaching agents , and solvents for dissolving cellulose in the textile industry .
Safety and Hazards
properties
IUPAC Name |
4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-3-1-10(2-4-11)13(16)17/h1-4H,5-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMMHFGDHPFSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406372 | |
Record name | 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29936-96-7 | |
Record name | 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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